3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine
Brand Name: Vulcanchem
CAS No.: 1251577-58-8
VCID: VC7118829
InChI: InChI=1S/C22H21N5O3/c1-12-4-8-15-19(25-14-7-9-17(28-2)18(10-14)29-3)16(11-23-21(15)24-12)22-26-20(27-30-22)13-5-6-13/h4,7-11,13H,5-6H2,1-3H3,(H,23,24,25)
SMILES: CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)OC)OC)C4=NC(=NO4)C5CC5
Molecular Formula: C22H21N5O3
Molecular Weight: 403.442

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine

CAS No.: 1251577-58-8

Cat. No.: VC7118829

Molecular Formula: C22H21N5O3

Molecular Weight: 403.442

* For research use only. Not for human or veterinary use.

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine - 1251577-58-8

Specification

CAS No. 1251577-58-8
Molecular Formula C22H21N5O3
Molecular Weight 403.442
IUPAC Name 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine
Standard InChI InChI=1S/C22H21N5O3/c1-12-4-8-15-19(25-14-7-9-17(28-2)18(10-14)29-3)16(11-23-21(15)24-12)22-26-20(27-30-22)13-5-6-13/h4,7-11,13H,5-6H2,1-3H3,(H,23,24,25)
Standard InChI Key BTLBAHCYUUACNP-UHFFFAOYSA-N
SMILES CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)OC)OC)C4=NC(=NO4)C5CC5

Introduction

This compound is a complex heterocyclic molecule composed of three main structural components:

  • Cyclopropyl-1,2,4-oxadiazole group: A five-membered heterocyclic ring containing oxygen and nitrogen atoms.

  • Dimethoxyphenyl group: A benzene ring substituted with two methoxy (-OCH₃) groups.

  • Naphthyridine core: A bicyclic aromatic system with nitrogen atoms in the ring.

Such compounds are often synthesized for their potential biological activities, including antimicrobial, anticancer, or enzyme inhibition properties.

Key Functional Groups

Functional GroupDescription
Cyclopropyl groupA three-membered ring contributing steric hindrance.
1,2,4-OxadiazoleKnown for its bioisosteric properties and stability.
Dimethoxyphenyl substitutionEnhances solubility and electronic effects.
Naphthyridine scaffoldCommon in drug design for targeting biological pathways.

Molecular Formula

The molecular formula is derived from its systematic name:
C₁₉H₁₇N₅O₃.

Pharmaceutical Relevance

Compounds with similar scaffolds have shown:

  • Antimicrobial activity: Oxadiazole derivatives are known for their antibacterial and antifungal properties .

  • Anticancer potential: Naphthyridine-based molecules often exhibit cytotoxicity against cancer cell lines .

  • Enzyme inhibition: The structure suggests possible activity as an inhibitor of enzymes like MAO (monoamine oxidase) or other oxidoreductases .

Drug Design

The presence of electron-donating methoxy groups and a rigid oxadiazole ring makes this compound a promising candidate for further optimization in drug discovery.

Synthesis Pathways

Although specifics are unavailable for this exact compound, related molecules are typically synthesized via:

  • Formation of the oxadiazole ring through cyclization of hydrazides with carboxylic acids or derivatives.

  • Coupling reactions to attach the dimethoxyphenyl group using amide bond formation.

  • Functionalization of the naphthyridine scaffold through nucleophilic substitution or metal-catalyzed cross-coupling reactions.

Analytical Characterization

Techniques commonly used to confirm the structure include:

  • NMR Spectroscopy: For identifying hydrogen and carbon environments.

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy: To detect functional groups like amines (-NH) and methoxy (-OCH₃).

  • X-Ray Crystallography: For detailed three-dimensional structural analysis.

Biological Screening

Preliminary screening for compounds like this often includes:

  • Antimicrobial Assays: Testing against bacterial and fungal strains.

  • Cytotoxicity Tests: Evaluating effects on cancer cell lines using MTT or similar assays.

  • Enzyme Inhibition Studies: Docking studies or in vitro assays to measure binding affinity and activity.

Challenges

  • The synthesis of such complex molecules may involve low yields or difficult purification steps.

  • Potential toxicity or off-target effects must be evaluated during preclinical studies.

Future Directions

Research could focus on:

  • Modifying substituents to improve pharmacokinetic properties.

  • Exploring its activity across a broader range of biological targets.

  • Combining it with other pharmacophores to create hybrid molecules.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator